N-[2-(benzylsulfamoyl)ethyl]benzamide

Drug Design ADME Prediction Physicochemical Property Analysis

Non-reproducible SAR data due to sourcing generic 'sulfamoylbenzamide' derivatives with undefined substitution patterns is a critical risk in lead optimization. Procuring the exact CAS 69462-92-6 ensures structural integrity for consistent biochemical profiling. This defined benzylsulfamoyl-ethyl benzamide derivative enables precise exploration of Cathepsin D and STAT3 pathway targets. • Defined scaffold for rational Cathepsin D inhibitor design, eliminating batch-to-batch variability. • Validated reference standard for assay reproducibility, providing a consistent baseline for IC50 comparisons. • High-purity research-grade material (≥95%) with multiple derivatizable sites for focused library synthesis.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 69462-92-6
Cat. No. B2649321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(benzylsulfamoyl)ethyl]benzamide
CAS69462-92-6
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O3S/c19-16(15-9-5-2-6-10-15)17-11-12-22(20,21)18-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,17,19)
InChIKeyHXIVMHLNRODZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Benzylsulfamoyl)ethyl]benzamide: Core Properties & Procurement


N-[2-(benzylsulfamoyl)ethyl]benzamide (CAS 69462-92-6) is a synthetic sulfamoylbenzamide derivative, a class of compounds that integrates a benzamide core with a benzylsulfamoyl side chain . This structural motif is a recognized pharmacophore in medicinal chemistry, enabling interactions with a diverse range of biological targets, including enzymes like cathepsin D [1] and the STAT3 signaling pathway [2]. Its specific substitution pattern and high purity (typically ≥95% for research-grade material) make it a valuable intermediate and a reference standard for structure-activity relationship (SAR) studies.

Scaffold Sulfamoylbenzamide pharmacophore for cathepsin D and STAT3 SAR studies
Side Chain Benzylsulfamoyl group relevant to STAT3 pathway probing
Purity Research-grade purity supports reproducible biochemical assay development

N-[2-(Benzylsulfamoyl)ethyl]benzamide: Analog Substitution Risks


Sulfamoylbenzamide derivatives are not functionally interchangeable. Minor structural variations in the substituents on the phenyl rings or the sulfamoyl nitrogen lead to significant, quantifiable differences in biological activity and selectivity [1]. For instance, the presence and position of a halogen atom can shift the IC50 value for a given target by an order of magnitude, as observed in cathepsin D inhibition studies [2]. Procuring a generic 'sulfamoylbenzamide' without specifying the exact CAS number risks introducing a compound with an unknown or divergent biological profile, jeopardizing assay validation and leading to non-reproducible results. Therefore, procurement of the specific CAS number 69462-92-6 is essential for maintaining consistency in SAR exploration, lead optimization, and biochemical assay development.

Structural Sensitivity
Minor substituent changes (e.g., halogen position) can shift target IC50 by an order of magnitude, altering biological profile.
Bioactivity Variability
Generic “sulfamoylbenzamide” procurement may introduce divergent enzyme inhibition or signaling pathway effects.
SAR Consistency
Specifying CAS 69462-92-6 is essential to maintain reproducibility in lead optimization and assay validation.

N-[2-(Benzylsulfamoyl)ethyl]benzamide: Quantitative Evidence


Molecular Weight and PK Predictability

N-[2-(benzylsulfamoyl)ethyl]benzamide possesses a molecular weight of 318.4 g/mol, which positions it favorably within the 'Lipinski Rule of Five' space (MW ≤ 500) for oral bioavailability . This is a key differentiator from more complex, high-molecular-weight analogs in the sulfamoylbenzamide class that are often designed for specific, high-affinity binding but suffer from poor pharmacokinetic properties .

MW & PK Predictability
Class-level inference
318.4 g/mol
287.33 g/mol lower than high-MW analog (605.73 g/mol)
Supports oral bioavailability screening within Lipinski space
Calculated property; no direct experimental PK data available
Drug Design ADME Prediction Physicochemical Property Analysis

Scaffold Selectivity for Cathepsin D

The sulfamoylbenzamide scaffold is a known motif for selective enzyme inhibition. A study by Ahmed et al. (2013) demonstrated that a series of sulfamoylbenzamide derivatives are selective inhibitors of Cathepsin D (IC50 range 1.25-2.0 μM) while being completely inactive against the related aspartic protease, Plasmepsin-II [1]. This selectivity is driven by specific interactions of the benzamide and sulfamoyl groups with the Cathepsin D active site, as shown by docking scores ranging from -29.9 to -35.1 for Cathepsin D versus -24.0 to -29.5 for Plasmepsin-II [1].

Cathepsin D Selectivity
Class-level inference
Cathepsin D IC50 1.25 µM
Plasmepsin-II: inactive
Reported class-level selectivity over related aspartic protease
Based on scaffold analog N-(3-chlorophenyl)-2-sulfamoylbenzamide; verify for CAS 69462-92-6
Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Benzylsulfamoyl Group and STAT3 Activity

Research on related N-substituted sulfamoylbenzamides demonstrates that the nature of the substituent on the sulfamoyl nitrogen profoundly impacts biological activity. In the development of STAT3 inhibitors, compound B12, which contains a benzyl group on the sulfamoyl nitrogen, exhibited an IC50 of 0.61-1.11 μM across multiple cancer cell lines (MDA-MB-231, HCT-116, SW480) and showed superior in vivo antitumor efficacy compared to the parent compound Niclosamide [1].

STAT3 Pathway Activity
Class-level inference
Analog B12: IC50 0.61–1.11 µM (cell lines)
vs Niclosamide
B12 reported higher in vivo model response at 30 mg/kg
Supports STAT3 signaling pathway research context
Structural analog; direct data for 69462-92-6 not available
Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer Drug Discovery

N-[2-(Benzylsulfamoyl)ethyl]benzamide: Applications


Cathepsin D Inhibitor Lead Scaffold

This compound serves as an excellent starting point for the rational design and synthesis of selective Cathepsin D inhibitors. Its core sulfamoylbenzamide structure is known to confer selectivity against this aspartic protease, as evidenced by class-level data [1]. Researchers can leverage this scaffold to explore SAR around the benzyl and phenyl groups to optimize potency and selectivity.

Reference Compound for SAR Profiling

Due to its defined structure and purity, N-[2-(benzylsulfamoyl)ethyl]benzamide is suitable as a reference compound or a negative control in biochemical assays targeting enzymes like Cathepsin D or signaling pathways like STAT3. Its use ensures assay reproducibility and provides a consistent baseline for evaluating novel synthetic derivatives [REFS-1, REFS-2].

STAT3 Pathway Probing

Given the established activity of structurally related sulfamoylbenzamides as STAT3 inhibitors, this compound can be employed as a tool compound in chemical biology studies to investigate the role of STAT3 in cancer cell proliferation and survival. It can be used in cell-based assays to map the downstream effects of STAT3 pathway modulation [2].

Versatile Synthetic Intermediate

The compound's benzylsulfamoyl and benzamide functional groups offer multiple sites for further chemical derivatization. It is a valuable intermediate for creating diverse small-molecule libraries for high-throughput screening, enabling the rapid exploration of new chemical space in drug discovery programs [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Cathepsin D inhibitor research scaffold
Sulfamoylbenzamide scaffold selectivity
Cathepsin D enzyme inhibition assays
SAR profiling reference compound
Defined structure and research-grade purity
Assay reproducibility and baseline control
STAT3 pathway chemical probe
Benzylsulfamoyl side chain relevance
STAT3-dependent cell-based assays
Synthetic intermediate for library generation
Multiple derivatizable functional groups
Library synthesis and high-throughput screening compatibility
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